molecular formula C18H13FINO2 B250909 N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide

Cat. No. B250909
M. Wt: 421.2 g/mol
InChI Key: PWFDKNPYYPXLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide, also known as FIIN-3, is a small molecule inhibitor that targets the cysteine residue in the active site of the kinase enzyme. FIIN-3 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. FGFRs are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The overexpression or mutation of FGFRs is associated with several types of cancer, making them attractive targets for cancer therapy.

Mechanism of Action

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide works by binding to the cysteine residue in the active site of the FGFR kinase enzyme, preventing its activation and subsequent downstream signaling. This inhibition of FGFR signaling results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide is a potent and selective inhibitor of FGFRs, making it an attractive tool for studying the role of FGFR signaling in cancer and other diseases. However, like all small molecule inhibitors, N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has certain limitations, including poor solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide and its potential therapeutic applications. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of current inhibitors, including N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibitors, which can help to guide the selection of patients for treatment. Finally, the combination of FGFR inhibitors with other targeted therapies or immunotherapies is an area of research that holds promise for improving the efficacy of cancer treatment.

Synthesis Methods

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis begins with the preparation of 2-naphthoic acid, which is then converted to the acid chloride. The acid chloride is then reacted with 2-fluoro-4-iodoaniline to form the intermediate product, which is subsequently reacted with 3-methoxyaniline to yield the final product, N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and bladder cancer cells. N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other FGFR inhibitors.

properties

Molecular Formula

C18H13FINO2

Molecular Weight

421.2 g/mol

IUPAC Name

N-(2-fluoro-4-iodophenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H13FINO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(20)10-15(16)19/h2-10H,1H3,(H,21,22)

InChI Key

PWFDKNPYYPXLOW-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)I)F

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)I)F

Origin of Product

United States

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